(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound that belongs to the class of tetrahydronaphthalenes. This compound features a bromine atom at the 6th position and an amine group at the 1st position on the tetrahydronaphthalene ring system. The ® configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors
Bromination: The bromination of 1,2,3,4-tetrahydronaphthalene can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
Amination: The introduction of the amine group can be performed through reductive amination, where the brominated intermediate is reacted with an amine source (e.g., ammonia or an amine) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a suitable catalyst.
Industrial Production Methods
Industrial production of ®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiocyanates.
Scientific Research Applications
®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the ®-isomer, with different spatial arrangement and potentially different biological activity.
6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and properties.
1,2,3,4-tetrahydronaphthalen-1-amine: The parent compound without the halogen substituent, used as a reference in comparative studies.
Uniqueness
®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration and the presence of the bromine atom, which can influence its reactivity, biological activity, and potential applications. The compound’s distinct properties make it valuable in various research and industrial contexts.
Properties
IUPAC Name |
(1R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGXAYOORBASGV-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10836130 | |
Record name | (1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10836130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828926-46-1 | |
Record name | (1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10836130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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